(2E)-3-{[3-(trifluoromethyl)phenyl]carbamoyl}prop-2-enoic acid
Description
(2E)-3-{[3-(trifluoromethyl)phenyl]carbamoyl}prop-2-enoic acid is a synthetic small molecule characterized by a prop-2-enoic acid backbone substituted with a carbamoyl group linked to a 3-(trifluoromethyl)phenyl moiety. The compound’s structure combines a conjugated α,β-unsaturated carboxylic acid system with a trifluoromethyl-substituted aromatic ring, imparting unique electronic and steric properties.
Properties
IUPAC Name |
4-oxo-4-[3-(trifluoromethyl)anilino]but-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3NO3/c12-11(13,14)7-2-1-3-8(6-7)15-9(16)4-5-10(17)18/h1-6H,(H,15,16)(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHTHMZFBLNIKJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C=CC(=O)O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-{[3-(trifluoromethyl)phenyl]carbamoyl}prop-2-enoic acid typically involves the reaction of 3-(trifluoromethyl)aniline with acryloyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions generally include a solvent such as dichloromethane and a temperature range of 0-5°C to control the reaction rate and prevent side reactions.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
3-{[3-(trifluoromethyl)phenyl]carbamoyl}prop-2-enoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the trifluoromethyl group, forming new derivatives.
Addition: The double bond in the prop-2-enoic acid moiety can undergo addition reactions with reagents such as bromine or hydrogen, leading to the formation of dibromo or hydrogenated products.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts such as palladium or platinum.
Scientific Research Applications
3-{[3-(trifluoromethyl)phenyl]carbamoyl}prop-2-enoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its effects on enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-{[3-(trifluoromethyl)phenyl]carbamoyl}prop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can bind to its target, modulating its activity and leading to the desired biological effect. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenyl Ring
The phenyl ring’s substituent significantly impacts physicochemical and biological properties. Below is a comparative analysis of key analogs:
*Calculated based on structural analogy.
Key Observations:
- Trifluoromethyl vs. Carbamoyl: The trifluoromethyl group in the target compound increases lipophilicity compared to carbamoyl analogs (e.g., ), enhancing membrane permeability but reducing aqueous solubility.
- Sulfamoyl vs. Carbamoyl: Sulfamoyl derivatives () exhibit stronger electron-withdrawing effects, which may enhance reactivity in electrophilic interactions.
Functional Group Modifications on the Propenoic Acid Backbone
Modifications to the propenoic acid core influence conjugation and acidity:
*Estimated based on substituent effects.
Key Observations:
- Electron-Withdrawing Groups: Trifluoromethyl and sulfamoyl groups lower the pKa of the carboxylic acid, increasing ionization at physiological pH .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
